N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide
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Overview
Description
N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a tert-butyl group and a phenyl group, along with a chloropropanamide moiety
Mechanism of Action
Target of Action
The primary target of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to cytokines and stress. It is involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development .
Mode of Action
It is known to interact with its target, mapk14 . The interaction between the compound and MAPK14 may result in changes in the protein’s activity, leading to alterations in the cellular processes it regulates .
Biochemical Pathways
Given its target, it is likely to impact pathways regulated by mapk14 . These could include pathways involved in cellular responses to stress and cytokines .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its target, it may influence cellular processes regulated by MAPK14, potentially affecting cell proliferation, differentiation, and transcription regulation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with tert-Butyl and Phenyl Groups: The tert-butyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively.
Introduction of the Chloropropanamide Moiety: The final step involves the reaction of the pyrazole derivative with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The chloropropanamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alcohols), solvents like dichloromethane or ethanol, and bases like triethylamine.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]acetamide
- N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the chloropropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific research and industrial purposes.
Properties
IUPAC Name |
N-(5-tert-butyl-2-phenylpyrazol-3-yl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-11(17)15(21)18-14-10-13(16(2,3)4)19-20(14)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYFDVYWLZQBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24836154 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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